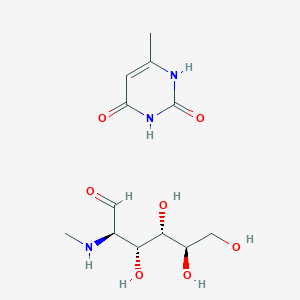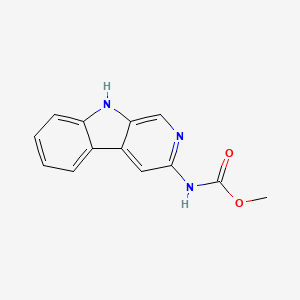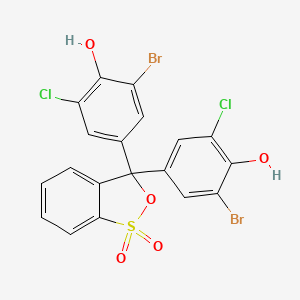
Bromochlorophenol blue
Vue d'ensemble
Description
Bromochlorophenol blue (BCPB) is a synthetic dye that is widely used in the field of biochemistry and molecular biology. It is a compound made up of bromine, chlorine, and phenol, and is typically used as an indicator for pH in biochemical experiments. BCPB is also used as a fluorescent dye in various applications such as flow cytometry, fluorescence microscopy, and western blotting.
Applications De Recherche Scientifique
Chemical Reactions in Organic Solvents : BCPB, along with other halogen derivatives of phenolsulfonephthalein, has been used to study acid-base reactions in organic solvents. The color changes accompanying structural changes in these indicators, including BCPB, have been analyzed for insights into chemical reactions in inert solvents (Davis, Schuhmann, & Lovelace, 1948).
Flow Injection Analysis in Pharmaceuticals : BCPB has been utilized in the flow injection analysis of cationic disinfectants in pharmaceuticals. It forms a blue ternary ion associate when reacted with quinidine, enabling efficient analysis (Sakai, Ohta, Ohno, & Sasaki, 1994).
Liquid-Liquid Distribution of Ion-Associates : BCPB is involved in the extraction of ion-associates with quaternary ammonium cations into chloroform. This study provides insights into the extractability of acidic dyes, including BCPB, in different chemical environments (Yamamoto & Motomizu, 1991).
Protein Detection : BCPB has been employed in a method for visual detection of protein in aqueous solutions. This involves the formation of a ternary association between the protein and BCPB, followed by a significant color change upon drying (Yoshimoto, Kaneko, & Yotsuyanagi, 2000).
Staining for Erythroblasts : In a clinical setting, BCPB has been used as a stain for erythroblasts, providing a distinctive bright yellow coloration that aids in the visualization of these cells (Kass & Gardner, 1979).
Safety and Hazards
Bromochlorophenol blue should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should not be inhaled or come into contact with skin and eyes . Personal protective equipment should be used when handling this compound . It should not be allowed to enter drains .
Mécanisme D'action
Target of Action
Bromochlorophenol Blue is primarily used as a pH indicator and a tracking dye . It is also an antimicrobial agent . The primary targets of this compound are the pH levels in a solution and the free bromophenols present in a sample .
Mode of Action
This compound interacts with its targets by changing color in response to pH changes . In an acidic environment, it exists as a yellow-green compound, while in a neutral or basic environment, it turns blue . As an antimicrobial agent, it acts as a cationic surfactant .
Biochemical Pathways
It is known that the compound can be used to track the progress of molecules in gel electrophoresis . This suggests that it may interact with biochemical pathways involved in DNA, RNA, and protein migration.
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of a solution . This makes it a valuable tool in various laboratory and clinical settings. As an antimicrobial agent, it may inhibit the growth of certain microorganisms .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of free bromophenols . Its color change is a direct response to changes in pH , and its ability to indicate the presence of free bromophenols depends on the specific conditions of the sample .
Analyse Biochimique
Biochemical Properties
Bromochlorophenol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with hydroxide ions to produce a blue color, which can be detected in various assays . The compound is also used in protein electrophoresis, where it migrates alongside protein samples, allowing for easy tracking and visualization of the electrophoretic run . This compound interacts with proteins and enzymes in these processes, providing a visual representation of their movement and concentration.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used as a biological stain, particularly in hematology and histology, to visualize cells and cellular components . . This compound’s impact on cellular metabolism includes its role as a pH indicator, which can affect the activity of enzymes and other biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, particularly through binding interactions and enzyme inhibition or activation . The compound’s ability to change color in response to pH levels is due to its structural changes, which affect its binding affinity to various biomolecules . This compound can inhibit or activate enzymes depending on the pH of the environment, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term exposure to light and air can lead to its degradation, affecting its efficacy as a pH indicator and biological stain
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally safe and effective as a pH indicator and biological stain . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pH regulation and enzyme activity . The compound interacts with enzymes and cofactors that regulate pH levels within the cell, affecting metabolic flux and metabolite levels . This compound’s role as a pH indicator allows it to influence the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can affect its activity and function, particularly in its role as a pH indicator and biological stain.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its effects on cellular function . This compound’s activity as a pH indicator and biological stain is dependent on its precise localization within the cell, affecting its interactions with biomolecules and cellular processes.
Propriétés
IUPAC Name |
2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGFKZKMIQQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180230 | |
| Record name | Bromochlorophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2553-71-1 | |
| Record name | Bromochlorophenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorophenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorophenol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromochlorophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chlorophenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromochlorophenol blue | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9KKY3SWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


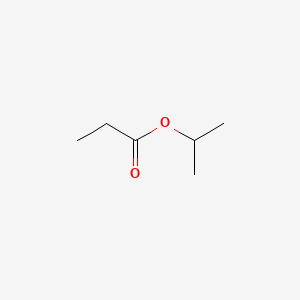
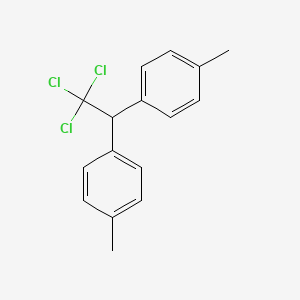
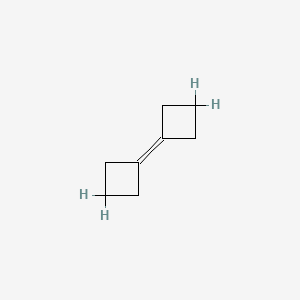

![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
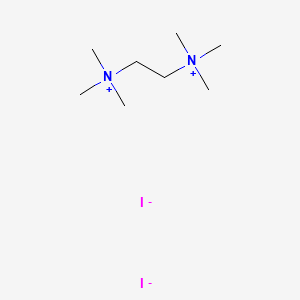
![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)

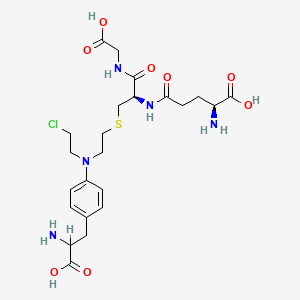
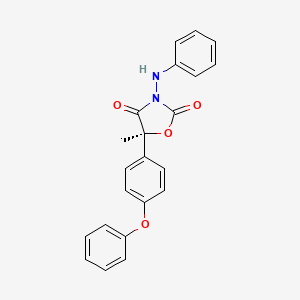
![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)

